molecular formula C9H4Cl6N2O3 B14432321 Pentachlorophenyl (2-chloroethyl)nitrosocarbamate CAS No. 80354-53-6

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate

Katalognummer: B14432321
CAS-Nummer: 80354-53-6
Molekulargewicht: 400.8 g/mol
InChI-Schlüssel: LMCBVLARRDSUHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate is a chemical compound known for its unique structure and properties It contains a pentachlorophenyl group, a 2-chloroethyl group, and a nitrosocarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of pentachlorophenol with 2-chloroethyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification methods to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentachlorophenyl (2-chloroethyl)carbamate, while reduction can produce pentachlorophenyl (2-chloroethyl)amine .

Wissenschaftliche Forschungsanwendungen

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate involves the alkylation of DNA, leading to DNA damage and cell death. The nitroso group can form reactive intermediates that interact with DNA, causing crosslinking and strand breaks. This mechanism is similar to other nitrosourea compounds, which are known for their anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pentachlorophenyl (2-chloroethyl)carbamate
  • Pentachlorophenyl (2-chloroethyl)amine
  • Pentachlorophenyl (2-chloroethyl)urea

Uniqueness

Its nitroso group, in particular, differentiates it from other similar compounds and contributes to its biological activity .

Eigenschaften

CAS-Nummer

80354-53-6

Molekularformel

C9H4Cl6N2O3

Molekulargewicht

400.8 g/mol

IUPAC-Name

(2,3,4,5,6-pentachlorophenyl) N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C9H4Cl6N2O3/c10-1-2-17(16-19)9(18)20-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H2

InChI-Schlüssel

LMCBVLARRDSUHY-UHFFFAOYSA-N

Kanonische SMILES

C(CCl)N(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.